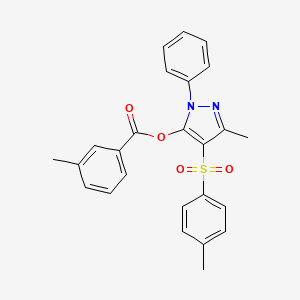![molecular formula C17H18N2OS B2849981 2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole CAS No. 692747-14-1](/img/structure/B2849981.png)
2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole
概要
説明
“2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole” is a chemical compound. It contains a benzimidazole group, which is a fused benzene and imidazole ring, and a 2-methylphenoxy group, which is a phenol group with a methyl substituent at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methylphenol (or its derivative) with a compound containing an ethylthio group and a benzimidazole group . The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would include a benzimidazole ring, an ethylthio group, and a 2-methylphenoxy group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The benzimidazole group could potentially undergo reactions typical of aromatic compounds, while the 2-methylphenoxy group could potentially undergo reactions typical of phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . These could include properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthetic Routes and Chemical Properties The compound 2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole belongs to a class of molecules that exhibit a broad range of biological activities, primarily due to their benzimidazole core. Researchers have developed various synthetic routes to create benzimidazole derivatives, aiming to explore their chemical properties and potential applications in different scientific fields. One notable method involves the acidic condensation of o-phenylene diamine with phenoxyacetic acid to obtain 2-(Phenoxymethyl)-1H-benzimidazole derivatives. These compounds are then modified through reactions with ethyl chloroacetate and hydrazine hydrate to produce a series of active molecules with antimicrobial properties (Salahuddin et al., 2017). Such synthetic versatility underscores the potential of benzimidazole compounds in developing new antimicrobial agents.
Antimicrobial and Antifungal Applications The antimicrobial activity of benzimidazole derivatives has been extensively studied, highlighting their potential as therapeutic agents. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have demonstrated selective antibacterial properties against Helicobacter spp., offering a new approach to treating infections caused by these bacteria (T. Kühler et al., 2002). Another study synthesized benzimidazole Schiff’s bases and related compounds, showing significant antimicrobial and molluscicidal activities, which could lead to the development of new pesticides and antimicrobial drugs (Z. M. Nofal et al., 2002).
Antineoplastic and Antifilarial Potential Benzimidazole derivatives also exhibit promising antineoplastic and antifilarial activities. A study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related compounds revealed significant growth inhibition in L1210 cells and substantial in vivo antifilarial activity, suggesting their utility as potential antineoplastic and antifilarial agents (S. Ram et al., 1992).
DNA Interaction and Topoisomerase Inhibition The interaction of benzimidazole derivatives with DNA and their role as topoisomerase inhibitors represent another significant area of research. These compounds have been shown to bind to DNA and inhibit topoisomerase I and II, mechanisms critical in cancer therapy due to their impact on DNA replication and cell division (A. S. Alpan et al., 2007; A. Pınar et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(2-methylphenoxy)ethylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-6-2-5-9-16(13)20-10-11-21-12-17-18-14-7-3-4-8-15(14)19-17/h2-9H,10-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBTKVGGOKVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



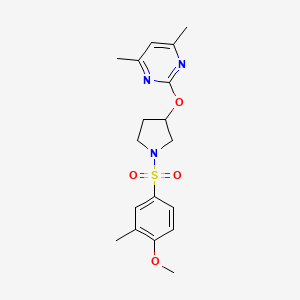
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849899.png)
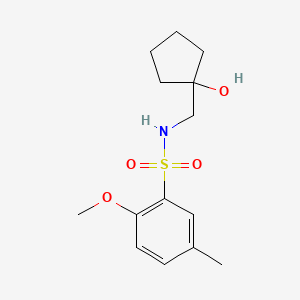
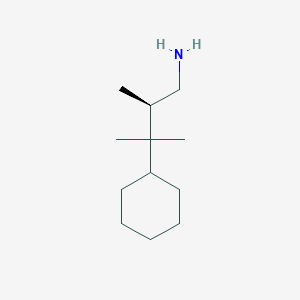
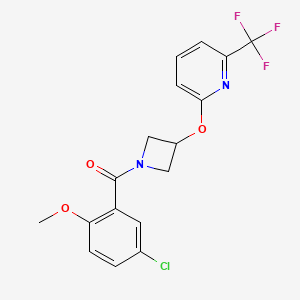
![N-(2-phenylethyl)-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2849903.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine](/img/structure/B2849910.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2849913.png)
